

# Application Notes and Protocols for the Quantification of Dolutegravir Sodium in Plasma

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## Compound of Interest

Compound Name: Dolutegravir Sodium

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These application notes provide detailed methodologies for the quantitative analysis of Dolutegravir (DTG) in human plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

## Introduction

Dolutegravir is an integrase strand transfer inhibitor class of antiretroviral drug used in the treatment of HIV infection.[1] Therapeutic drug monitoring and pharmacokinetic studies require sensitive and accurate methods for the quantification of dolutegravir in biological matrices such as plasma.[2] This document outlines protocols for three common analytical methods: HPLC-UV, LC-MS/MS, and UPLC-MS/MS.

## Methodologies

A variety of analytical methods have been developed and validated for the quantification of dolutegravir in human plasma. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.[3] High-performance liquid chromatography (HPLC) coupled with UV detection offers a cost-effective approach, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity.[4]

## Sample Preparation Techniques

Effective sample preparation is crucial for accurate and reproducible results. Common techniques employed for dolutegravir extraction from plasma include:

- Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[\[5\]](#)[\[6\]](#)
- Liquid-Liquid Extraction (LLE): This technique separates the drug from the plasma matrix based on its differential solubility in two immiscible liquids.[\[2\]](#)[\[7\]](#)
- Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away.[\[8\]](#)[\[9\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of various analytical methods for dolutegravir quantification in plasma.

Table 1: HPLC-UV Methods

Parameter	Method 1 <a href="#">[6]</a> <a href="#">[10]</a>	Method 2 <a href="#">[2]</a> <a href="#">[7]</a>
Linearity Range	0.2 - 8 µg/mL	0.05 - 10 µg/mL
Lower Limit of Quantification (LLOQ)	0.2 µg/mL	0.05 µg/mL
Intra-day Precision (%RSD)	< 15%	1.2% - 6.2%
Inter-day Precision (%RSD)	< 15%	0.4% - 4.3%
Accuracy (%RE)	± 15%	Not explicitly stated
Extraction Recovery	Not explicitly stated	65.2% - 75.7%
Internal Standard	Pioglitazone	Triamcinolone

Table 2: LC-MS/MS and UPLC-MS/MS Methods

Parameter	LC-MS/MS Method 1[5][11]	LC-MS/MS Method 2[8]	UPLC-MS/MS Method[12]
Linearity Range	5 - 10,000 ng/mL	28.44 - 7054.37 ng/mL	9.7 - 9700 ng/mL
Lower Limit of Quantification (LLOQ)	5 ng/mL	28.44 ng/mL	9.7 ng/mL
Intra-day Precision (%CV)	≤ 9.1%	Not explicitly stated	< 15%
Inter-day Precision (%CV)	≤ 9.1%	Not explicitly stated	< 15%
Accuracy (% Deviation)	≤ 6.5%	Not explicitly stated	± 15%
Extraction Recovery	Not explicitly stated	Not explicitly stated	≥ 76%
Internal Standard	Stable isotope labeled DTG	Dolutegravir D6	Stable isotope labeled DTG

## Experimental Protocols

### Protocol 1: HPLC-UV Method with Protein Precipitation

This protocol is based on a rapid and simple HPLC method using protein precipitation for sample cleanup.[6][10]

#### 1. Materials and Reagents:

- **Dolutegravir Sodium** and Pioglitazone (Internal Standard) reference standards
- Acetonitrile (HPLC grade)
- Phosphate Buffer (pH 3.0)
- Human plasma (K2EDTA)

#### 2. Instrumentation:

- HPLC system with UV detector (e.g., JASCO)[6]
- RESTEK C18 column (250 x 4.6 mm, 5  $\mu$ m)[6]

### 3. Chromatographic Conditions:

- Mobile Phase: Acetonitrile: Phosphate Buffer pH3 (50:50, v/v)[6]
- Flow Rate: 1.0 mL/min[6]
- Detection Wavelength: 258 nm[6][10]
- Injection Volume: 20  $\mu$ L

### 4. Sample Preparation:

- Pipette 975  $\mu$ L of plasma into a centrifuge tube.
- Add 25  $\mu$ L of the internal standard working solution (Pioglitazone).
- Add acetonitrile for protein precipitation.
- Vortex for 2 minutes.
- Centrifuge at 7000 rpm for 10 minutes.[6]
- Collect the supernatant and inject it into the HPLC system.



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### HPLC-UV with Protein Precipitation Workflow

## Protocol 2: HPLC-UV Method with Liquid-Liquid Extraction

This protocol utilizes liquid-liquid extraction for a cleaner sample extract.[\[2\]](#)[\[7\]](#)

#### 1. Materials and Reagents:

- **Dolutegravir Sodium** and Triamcinolone (Internal Standard) reference standards
- Methyl tert-butyl ether (MTBE)
- Acetonitrile (HPLC grade)
- Phosphate Buffer
- Human plasma

#### 2. Instrumentation:

- HPLC system with UV detector
- CLC-ODS column (150 x 6 mm, 5  $\mu$ m)[\[2\]](#)

#### 3. Chromatographic Conditions:

- Mobile Phase: Acetonitrile: Phosphate Buffer (40:60, v/v)[\[2\]](#)
- Flow Rate: 1.0 mL/min[\[2\]](#)
- Detection Wavelength: Not specified, but typically around 260 nm for Dolutegravir.
- Injection Volume: 20-40  $\mu$ L[\[2\]](#)

#### 4. Sample Preparation:

- Take 100  $\mu$ L of plasma sample.
- Add the internal standard (Triamcinolone).
- Add MTBE for extraction.
- Vortex to mix.

- Centrifuge to separate the layers.
- Transfer the organic layer (MTBE) to a new tube.
- Evaporate the solvent under a nitrogen stream.[2]
- Reconstitute the residue in 100  $\mu$ L of mobile phase.[2]
- Inject 20-40  $\mu$ L of the supernatant into the HPLC system.[2]



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#### HPLC-UV with Liquid-Liquid Extraction Workflow

## Protocol 3: LC-MS/MS Method with Protein Precipitation

This protocol describes a sensitive LC-MS/MS method with a simple protein precipitation step.

[5][11]

### 1. Materials and Reagents:

- **Dolutegravir Sodium** and stable isotope-labeled Dolutegravir (DTG-IS) reference standards
- Acetonitrile (LC-MS grade)
- Formic Acid
- EDTA
- Human plasma

### 2. Instrumentation:

- LC-MS/MS system (e.g., Shimadzu UFLC-XR with a mass spectrometer)[5]
- XBridge C18 column (50 x 2.1 mm, 3.5  $\mu$ m)[5]

### 3. Chromatographic and Mass Spectrometric Conditions:

- Mobile Phase: 0.1% Formic acid in Water: 0.1% Formic acid in Acetonitrile (60:40, v/v)[5]
- Flow Rate: 0.475 mL/min[5]
- Column Temperature: 30°C[5]
- Ionization Mode: Electrospray Ionization (ESI) Positive[11]
- MRM Transitions (m/z):
  - Dolutegravir: 420.1 → 136.0[11]
  - DTG-IS: 428.1 → 283.1[11]

### 4. Sample Preparation:

- Pipette 20 µL of plasma into a microcentrifuge tube.[5]
- Add 120 µL of acetonitrile containing the internal standard (DTG-IS) at 10 ng/mL.[5]
- Mix on an orbital shaker at 1500 rpm for 2 minutes.[5]
- Centrifuge at 2655 x g (5000 rpm) for 5 minutes to pellet the precipitate.[5]
- Transfer a 20 µL aliquot of the supernatant to a new tube.[5]
- Add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid.[5]
- Mix well and inject 5 µL onto the LC-MS/MS system.[5]



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### LC-MS/MS with Protein Precipitation Workflow

## Conclusion

The analytical methods and protocols detailed in this document provide robust and reliable approaches for the quantification of **Dolutegravir Sodium** in human plasma. The selection of a specific method should be guided by the analytical requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The provided workflows and quantitative data tables serve as a valuable resource for researchers and scientists in the field of antiretroviral drug analysis.

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